N,2,6-Trimethoxy-N-methylnicotinamide is a chemical compound derived from nicotinamide, characterized by the presence of three methoxy groups at the 2, 5, and 6 positions of the nicotinamide structure. Its molecular formula is , with a molecular weight of approximately 239.25 g/mol. This compound belongs to the class of nicotinamides, which play significant roles in various biological processes, including metabolism and cell signaling.
N,2,6-Trimethoxy-N-methylnicotinamide can be sourced from various chemical suppliers and is classified under the broader category of nicotinamide derivatives. It is often utilized in research settings for its potential biological activities and interactions with metabolic enzymes. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in medicinal chemistry.
The synthesis of N,2,6-Trimethoxy-N-methylnicotinamide typically involves several steps:
A typical synthetic route may involve:
The molecular structure of N,2,6-Trimethoxy-N-methylnicotinamide can be represented by its canonical SMILES notation: CN(C(=O)C1=C(N=CC=C1)OC)OC
. This notation indicates that the compound contains:
The structural formula highlights the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
N,2,6-Trimethoxy-N-methylnicotinamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically require controlled temperatures and pH levels to achieve desired outcomes .
The mechanism of action for N,2,6-Trimethoxy-N-methylnicotinamide primarily involves its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme that plays a critical role in the metabolism of nicotinamide. This compound may act as an inhibitor or modulator of NNMT activity, influencing various biochemical pathways related to metabolism and cell signaling.
Research indicates that compounds similar to N,2,6-Trimethoxy-N-methylnicotinamide can impact metabolic processes associated with conditions such as diabetes and obesity by altering enzyme activity .
N,2,6-Trimethoxy-N-methylnicotinamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in scientific research .
N,2,6-Trimethoxy-N-methylnicotinamide has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5